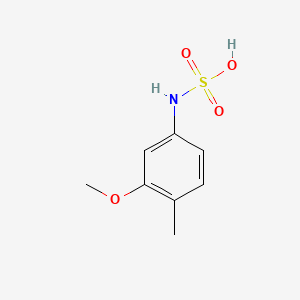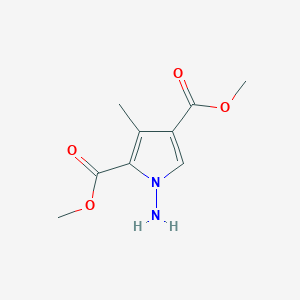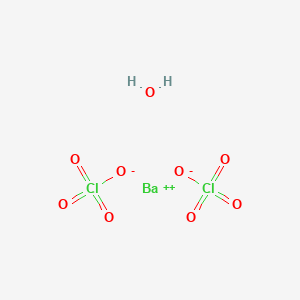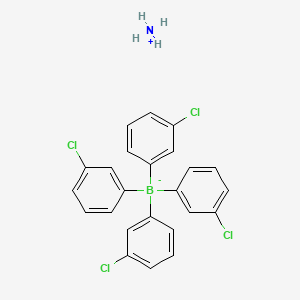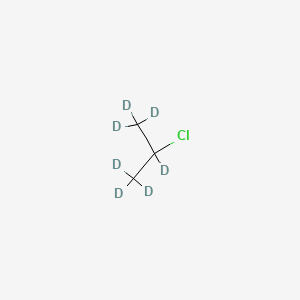
2-Chloropropane-d7
Descripción general
Descripción
2-Chloropropane-d7, also known as Isopropyl chloride-d7, is a stable isotope-labelled compound . Its molecular formula is C3D7Cl and it has a molecular weight of 85.59 . It is used in the synthesis of other compounds .
Synthesis Analysis
2-Chloropropane-d7 is synthesized from 2-Propanol-d7 . The synthesis process involves the use of hydrogen chloride, water, and zinc (II) chloride .Molecular Structure Analysis
The molecular structure of 2-Chloropropane-d7 consists of three carbon atoms, seven deuterium atoms (a stable isotope of hydrogen), and one chlorine atom .Chemical Reactions Analysis
2-Chloropropane-d7, like other halogenoalkanes, is more reactive than alkanes due to the presence of the electronegative halogens . The carbon-halogen bond is polar, causing the carbon to carry a partial positive charge and the halogen a partial negative charge . This polarity makes halogenoalkanes susceptible to nucleophilic substitution reactions and elimination reactions .Physical And Chemical Properties Analysis
2-Chloropropane-d7 has a density of 0.952 g/cm3 . The compound is slightly soluble in water . It has a high flammability and can react with some metals to form dangerous products .Aplicaciones Científicas De Investigación
Photolysis Studies
2-Chloropropane-d7 has been used in photolysis studies, specifically examining photoinduced, site-specific C-H (or C-D) bond cleavage. Research by Mathews, Wang, & Koplitz (1994) employed a two-color photolysis approach to investigate bond cleavage in selectively deuterated 2-chloropropane.
Chemical Toxicology
In the field of chemical toxicology, 2-Chloropropane compounds have been studied for their potential toxic effects and mechanisms of action. For example, Humphreys, Kim, & Guengerich (1991) investigated the toxic effects of 1,2-dibromo-3-chloropropane, related to 2-chloropropane, and its bioactivation that leads to DNA damage.
Environmental Applications
Research into the environmental impact of chloropropane compounds has been conducted. For instance, Loffler et al. (1997) observed the transformation of 1,2-dichloropropane by anaerobic bacteria, which has implications for environmental remediation.
Analytical Chemistry
In analytical chemistry, methods have been developed for detecting chloropropane compounds. Meierhans, Bruehlmann, Meili, & Taeschler (1998) presented an improved method for determining 3-chloropropane-1,2-diol and 2-chloropropane-1,3-diol in foods using gas chromatography.
Isotope Fractionation Studies
The study of isotope fractionation during chemical reactions also makes use of 2-Chloropropane-d7. For example, Fletcher, Löffler, Richnow, & Nijenhuis (2009) explored the isotope fractionation of 1,2-dichloropropane during biological reduction processes.
Groundwater Pollution Studies
2-Chloropropane compounds have been studied for their impact on groundwater pollution. Research has been conducted to identify specific genes and bacterial strains responsible for the degradation of these pollutants, as in the study by Ritalahti & Löffler (2004) on the anaerobic reductive dechlorination of 1,2-dichloropropane.
Molecular Spectroscopy
Molecular spectroscopy studies have utilized 2-Chloropropane-d7 to investigate molecular structures and behaviors. For instance, Sullivan, Wang, Cheng, & Durig (1991) recorded the Raman and infrared spectra of 2-chloropropane-d3 to analyze its structural properties.
Mecanismo De Acción
Target of Action
2-Chloropropane-d7, also known as Isopropyl chloride, is a synthetic intermediate
Mode of Action
The mode of action of 2-Chloropropane-d7 is not directly stated in the available resources. As a synthetic intermediate, its mode of action would depend on the specific chemical reactions it is involved in. It’s important to note that this compound is extremely flammable and harmful if swallowed, in contact with skin or if inhaled .
Action Environment
The action of 2-Chloropropane-d7 can be influenced by various environmental factors. For instance, it is an extremely flammable liquid and vapour, indicating that its stability and reactivity can be significantly affected by the presence of heat, sparks, open flames, and other ignition sources . It is also harmful if swallowed, in contact with skin or if inhaled, suggesting that its efficacy and safety can be influenced by how it is handled and the precautions taken to avoid exposure .
Safety and Hazards
2-Chloropropane-d7 is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and take precautionary measures against static discharges .
Propiedades
IUPAC Name |
2-chloro-1,1,1,2,3,3,3-heptadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584360 | |
| Record name | 2-Chloro(~2~H_7_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropane-d7 | |
CAS RN |
55956-02-0 | |
| Record name | 2-Chloro(~2~H_7_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropropane-d7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2,2-Dimethoxy-ethoxy)phenyl]-1h-imidazole](/img/structure/B1612422.png)
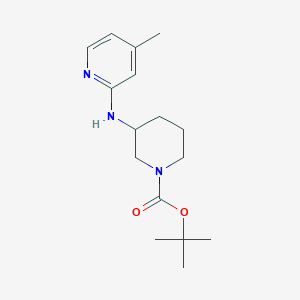
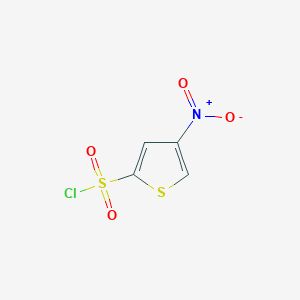
![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)
![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)
